Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate
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Overview
Description
Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate is a compound that belongs to the class of imidazothiazoles. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and industrial applications . The imidazothiazole scaffold is a prominent structural feature in many natural and synthetic products, contributing to their biological and chemical properties .
Scientific Research Applications
Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate has a wide range of scientific research applications:
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[2,1-b]thiazole derivatives, have been found to have antimycobacterial properties . They selectively inhibit Mycobacterium tuberculosis (Mtb) over a selected panel of non-tuberculous mycobacteria (NTM) .
Mode of Action
The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole, a related compound, occurs through an ordered sequence of steps, involving amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .
Biochemical Pathways
Compounds with similar structures, such as imidazo[2,1-b]thiazole derivatives, have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Pharmacokinetics
The most active benzo[d]-imidazo[2,1-b]thiazole derivative it10, carrying a 4-nitro phenyl moiety, displayed ic90 of 705 μM and IC50 of 232 μM against Mycobacterium tuberculosis (Mtb) H37Ra, while no acute cellular toxicity was observed (>128 μM) towards the MRC-5 lung fibroblast cell line .
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives, to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding to the active site of an enzyme or protein, thereby influencing its function .
Cellular Effects
Preliminary studies suggest that it may have potential antitumor and cytotoxic activities . It is also suggested that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazoles with substituted α-bromo ketones in ethanol, followed by treatment with aqueous sodium bicarbonate or ammonium hydroxide . This method allows for the efficient formation of the imidazo[2,1-b]thiazole ring system. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The imidazo[2,1-b]thiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Comparison with Similar Compounds
Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate can be compared with other imidazothiazole derivatives, such as:
Levamisole: An anthelmintic drug with immunomodulatory properties.
WAY-181187: An anxiolytic agent.
Pifithrin-β: An antineoplastic agent.
These compounds share the imidazothiazole scaffold but differ in their specific substituents and biological activities. This compound is unique due to its specific structure and the range of activities it exhibits .
Properties
IUPAC Name |
ethyl N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-2-19-14(18)15-11-5-3-10(4-6-11)12-9-17-7-8-20-13(17)16-12/h3-9H,2H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEDSXBXHVDKOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)C2=CN3C=CSC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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